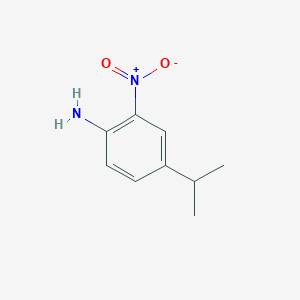

4-Isopropyl-2-nitroaniline

Descripción general

Descripción

4-Isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with water and potassium carbonate in methanol . The reaction mixture is stirred at room temperature for 18 hours . The residue is then subjected to silica gel chromatography to yield this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.21 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

4-Isopropyl-2-nitroaniline is studied in the context of environmental science, particularly its degradation characteristics and removal from wastewater. For example, Gu et al. (2016) explored the degradation characteristics of 4-isopropyl aniline in simulated aerobic sewage treatment systems, finding that functional groups like isopropyl positively affect the biodegradation of aniline chemicals (Gu et al., 2016). Similarly, Khalid et al. (2009) identified bacterial cultures capable of biodegrading 4-nitroaniline, an analogue of this compound, under aerobic conditions, indicating a potential for biological treatment methods in removing such compounds from wastewater (Khalid et al., 2009).

Catalytic Activity and Reduction

Studies have also focused on the catalytic activity involving nitroaniline compounds. For instance, Farooqi et al. (2019) used polymeric microgels for the catalytic reduction of 4-nitroaniline, a compound related to this compound, demonstrating the potential for using such systems in catalytic processes (Farooqi et al., 2019).

Adsorption and Removal from Water

In the field of materials science, research has been conducted on the development of efficient nanosorbents for the removal of nitroaniline compounds from water. Mahmoud et al. (2016) synthesized a nanosorbent for the removal of 4-nitroaniline, which again is structurally similar to this compound, from aqueous solutions, highlighting the effectiveness of such materials in water purification processes (Mahmoud et al., 2016).

Photocatalytic Degradation

The photocatalytic degradation of nitroaniline compounds has also been a subject of study. Gautam et al. (2005) investigated the photocatalytic degradation of 4-nitroaniline under UV radiation, providing insights into the methods of environmental remediation involving similar compounds (Gautam et al., 2005).

Detection and Sensing Applications

Research has also been conducted on the development of sensors for nitroaniline compounds. Chen et al. (2012) investigated the use of modified electrodes for the detection of nitroaniline isomers, which could have implications for the detection of this compound (Chen et al., 2012).

Safety and Hazards

4-Isopropyl-2-nitroaniline is considered hazardous . If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes .

Relevant Papers

The relevant papers on this compound include studies on the synthesis of anilines , a critical review on the chemical reduction of nitroaniline , and safety data sheets .

Mecanismo De Acción

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitroanilines are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . The nitro group in 4-Isopropyl-2-nitroaniline can have a negative mesomeric effect, which can affect its interaction with its targets .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their ability to interact with different enzymes and proteins .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties can affect the compound’s bioavailability and its overall effect in the body.

Result of Action

Nitroanilines, in general, can induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in aerobic sewage treatment plants, biodegradation rather than absorption or volatilization was found to be the main removal process of aromatic amines . This suggests that environmental conditions can affect the fate and behavior of this compound.

Análisis Bioquímico

Biochemical Properties

They can undergo reduction reactions to form nitroso compounds and N-substituted azanols

Cellular Effects

The cellular effects of 4-Isopropyl-2-nitroaniline are not well-documented. Nitroanilines have been shown to have effects on various types of cells. For instance, some nitroaniline derivatives have been found to have antitumor activities

Molecular Mechanism

Nitroanilines can be reduced to form nitroso compounds and N-substituted azanols . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Nitroanilines can be reduced to form nitroso compounds and N-substituted azanols , suggesting that they may be involved in reduction reactions in metabolic pathways.

Propiedades

IUPAC Name |

2-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKBHDWJBOCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371536 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-64-9 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

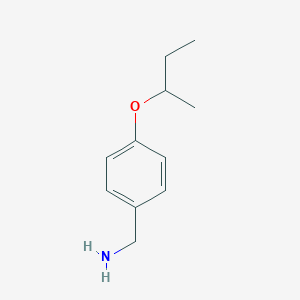

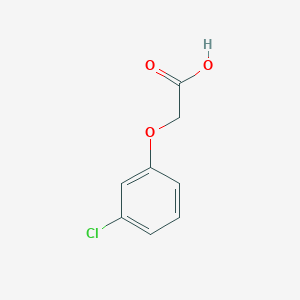

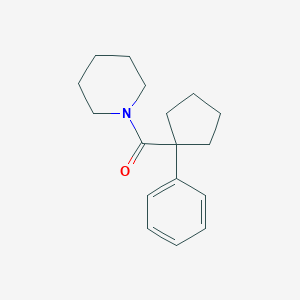

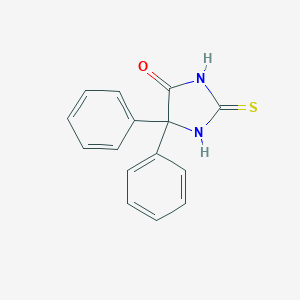

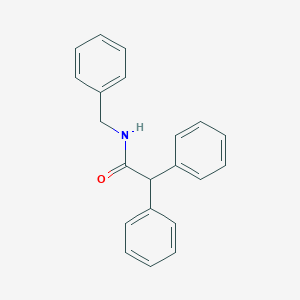

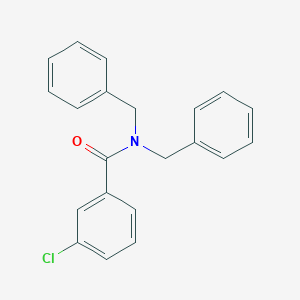

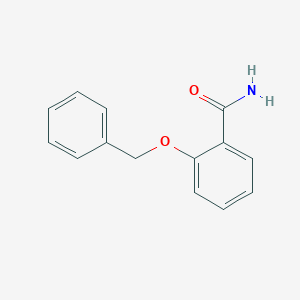

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

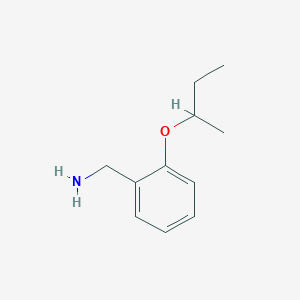

Feasible Synthetic Routes

Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?

A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.

Q2: What analytical techniques were used to identify and characterize this compound as a byproduct of Isoproturon degradation?

A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of this compound and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)

![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)